1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone
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Overview
Description
1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused thiophene and pyrimidine ring, makes it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and bases like potassium carbonate . Major products formed from these reactions often include various substituted thienopyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of critical biological processes, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone can be compared with other thienopyrimidine derivatives such as:
Thieno[3,4-b]pyridine: Known for its anticancer and antimicrobial activities.
Thieno[2,3-d]pyrimidine: Exhibits a wide range of pharmacological properties, including kinase inhibition and anti-inflammatory effects.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C8H6N2OS |
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Molecular Weight |
178.21 g/mol |
IUPAC Name |
1-thieno[3,2-d]pyrimidin-4-ylethanone |
InChI |
InChI=1S/C8H6N2OS/c1-5(11)7-8-6(2-3-12-8)9-4-10-7/h2-4H,1H3 |
InChI Key |
PBFPXIQLJCPFGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=NC2=C1SC=C2 |
Origin of Product |
United States |
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